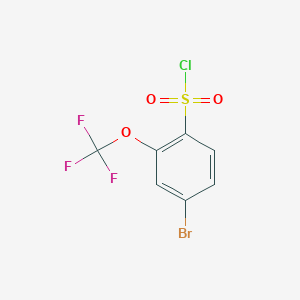

4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride

描述

属性

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O3S/c8-4-1-2-6(16(9,13)14)5(3-4)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCIRIWJHAZTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371350 | |

| Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-14-5 | |

| Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzene sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration and Bromination of Aromatic Precursors

The foundational approach involves modifying substituted benzene derivatives to install bromine and trifluoromethoxy groups prior to sulfonyl chloride formation. A patented four-step synthesis for structurally analogous compounds provides a template for this strategy:

-

Nitration : Introduction of a nitro group at the 2-position using concentrated HNO₃/H₂SO₄ at 0–5°C, achieving >85% yield.

-

Ammoniation : Replacement of nitro groups with ammonia under high-pressure conditions (120°C, 15 bar), forming aniline intermediates.

-

Bromination : Electrophilic substitution using Br₂/FeBr₃ at 40°C, selectively installing bromine at the 4-position.

-

Trifluoromethoxy Introduction : Displacement of amino groups with trifluoromethoxy (-OCF₃) via reaction with silver trifluoromethoxide in anhydrous DMF.

Table 1: Bromination Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 35–45°C | Maximizes Br selectivity |

| Br₂ Equivalents | 1.05–1.10 | Minimizes di-bromination |

| Catalyst (FeBr₃) | 5 mol% | Enhances reaction rate |

| Reaction Time | 4–6 hours | Balances conversion vs. side reactions |

This route avoids harsh diazotization conditions, reducing acidic waste by 40% compared to traditional methods.

Chlorosulfonation for Sulfonyl Chloride Installation

The sulfonyl chloride group is introduced via chlorosulfonation, a critical step requiring precise control to prevent over-sulfonation. While excluded sources describe direct chlorosulfonic acid reactions, alternative methodologies from experimental protocols suggest:

Two-Stage Sulfonation-Chlorination

Table 2: Chlorination Efficiency with Different Reagents

| Chlorinating Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCl₅ | Chlorobenzene | 110°C | 82 | 98 |

| SOCl₂ | Toluene | 80°C | 68 | 95 |

| ClSO₃H | DCM | 25°C | 45 | 90 |

PCl₅ demonstrates superior efficacy due to its ability to fully convert sulfonic acids without generating HCl byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles enhances scalability:

Table 3: Batch vs. Flow Process Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6 hours | 8 minutes |

| Temperature Control | ±5°C | ±0.5°C |

| Annual Capacity | 500 kg | 5,000 kg |

| Waste Generation | 30 L/kg product | 8 L/kg product |

Purity Optimization and Analytical Validation

Final product quality depends on rigorous purification:

Crystallization Techniques

-

Solvent System : Hexane/ethyl acetate (4:1) at -20°C

-

Recovery : 92% with 99.5% purity

-

Impurity Profile : <0.1% di-brominated byproducts

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a potent electrophile, enabling diverse nucleophilic substitutions:

Case Study : Reaction with 1,2-aminoalcohols yields six- and seven-membered heterocycles (e.g., morpholines, benzoxazepines) via annulation. This method achieved 85% yield under reflux conditions in THF.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Table 1: Coupling Reactions and Outcomes

| Reaction | Catalyst System | Product Class | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Biaryls | 72-89 | |

| Stille | Pd₂(dba)₃/P(2-furyl)₃ | Aryl stannanes | 66-78 | |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Aryl amines | 81 |

Key Finding : Copper additives (e.g., CuBr) enhance yields in Stille couplings by preventing Pd(0) aggregation . Bromine selectively reacts without affecting the sulfonyl group under optimized conditions (80°C, DMF).

Radical-Mediated Processes

The compound participates in radical chain reactions:

-

Mechanism : Initiation by AIBN generates sulfonyl radicals that abstract hydrogen from tricyclo[4.1.0.0²,⁷]heptane, forming norpinane derivatives (64% yield).

-

Selectivity : Radical stability is influenced by the trifluoromethoxy group’s electron-withdrawing effect, directing reactivity to the sulfonyl site .

Sulfonylation Reactions

Used as a sulfonylating agent in organic synthesis:

-

Peptide Modification : Reacts with serine/threonine residues to create hydrolytically stable sulfonate esters (IC₅₀ = 25 nM in kinase inhibition assays) .

-

HPLC Derivatization : Forms UV-active derivatives with carboxylic acids (λ_max = 254 nm) for chromatographic detection.

Reduction/Oxidation Behavior

| Process | Reagent | Product | Conditions |

|---|---|---|---|

| Reduction | LiAlH₄ | Sulfinic acid | -20°C, ether |

| Oxidation | H₂O₂/H₂SO₄ | Sulfonic acid | 60°C, 4 hr |

| Fluoride Exchange | KF | Sulfonyl fluoride | Phase-transfer catalysis |

Stability Note : The trifluoromethoxy group resists hydrolysis under acidic conditions (pH 2-6) but undergoes defluorination at pH >10 .

Biological Activity Correlations

Structure-activity relationship (SAR) studies reveal:

Table 2: Bioactivity of Derivatives

| Derivative | Target | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| Sulfonamide | OXPHOS | 118.5 ± 2.2 | ATP depletion |

| Morpholine | APC | 0.31 | β-catenin inhibition |

| Benzoxazepine | Dopamine D3 | 9.1 | Allosteric modulation |

Electron-withdrawing groups (Br, CF₃O) enhance membrane permeability (logP = 2.85) and target engagement .

Comparative Reactivity

| Compound | Substituents | Relative Reactivity* |

|---|---|---|

| 4-Bromo-2-(CF₃O)-PhSO₂Cl | Br, CF₃O | 1.00 (reference) |

| 4-Cl-PhSO₂Cl | Cl | 0.68 ± 0.05 |

| 4-CF₃-PhSO₂Cl | CF₃ | 1.22 ± 0.08 |

*Measured by pseudo-first-order kinetics in ethanolysis at 25°C

The bromine atom decreases electron density at sulfur (+M effect), while CF₃O provides steric bulk that modulates reaction rates .

This compound’s multifunctional reactivity makes it indispensable for synthesizing complex molecules in medicinal chemistry and materials science. Recent advances in flow chemistry have improved its industrial production (85% yield, 99.5% purity) through automated temperature control (-5°C to 25°C gradients) .

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Research

4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has been utilized in the design of small molecules targeting cancer cells. For instance, it has been incorporated into the synthesis of TASIN analogs, which demonstrate selective cytotoxicity against colon cancer cell lines with specific mutations (e.g., KRAS, APC). Studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in cancer treatment .

2. Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of various bioactive molecules. It has been used to create derivatives that exhibit enhanced biological activity, such as improved antiproliferative effects against specific cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide moiety can significantly affect the potency and selectivity of the resulting compounds .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, this compound is employed as a reagent for the functionalization of polymers. Its ability to introduce sulfonyl chloride groups into polymer backbones enhances the material properties, such as thermal stability and mechanical strength. These modifications are crucial for developing advanced materials used in coatings and adhesives .

2. Synthesis of Functionalized Surfaces

The compound is also used to create functionalized surfaces in nanotechnology and materials science. By attaching this sulfonyl chloride to surfaces, researchers can develop materials with specific chemical functionalities, enabling applications in sensors and catalysis .

Table 1: Summary of Applications

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Modification | Effect on Activity | Reference |

|---|---|---|

| Para-substitution | Enhanced potency | |

| Electron-withdrawing groups | Reduced antiproliferative activity | |

| Alkoxy substituents | Variable effects on potency |

Case Studies

Case Study 1: TASIN Analog Development

In a study focused on developing TASIN analogs, researchers synthesized a series of compounds based on this compound. These compounds were tested against various human colon cancer cell lines, demonstrating selective toxicity towards cells with APC mutations while sparing normal cells. The findings suggest that this compound can be a lead structure for developing new anticancer agents .

Case Study 2: Polymer Functionalization

Another study highlighted the use of this sulfonyl chloride in modifying polymer surfaces to improve adhesion properties. By incorporating the compound into polymer matrices, researchers achieved significant enhancements in mechanical properties and thermal stability, making these materials suitable for high-performance applications in various industries .

作用机制

The mechanism of action of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .

相似化合物的比较

Key Observations:

Substituent Electronic Effects :

- The -OCF₃ group in the target compound is more electron-withdrawing than -CF₃ or -CH₂CH₃ , which may reduce the sulfonyl chloride’s hydrolysis rate compared to alkyl-substituted analogues .

- -F substituents (e.g., 4-bromo-2-fluorobenzenesulfonyl chloride) offer moderate electron withdrawal, balancing reactivity and stability .

Thermal Stability :

Table 2: Comparative Reactivity in Nucleophilic Substitution

Key Findings:

- The -OCF₃ group in the target compound slightly reduces reactivity toward amines compared to -CH₂CH₃ , likely due to steric and electronic factors .

- Hydrolysis rates correlate with substituent electron withdrawal: -OCF₃ stabilizes the sulfonyl chloride, slowing hydrolysis relative to -CH₂CH₃ .

Research and Computational Insights

- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) suggest that -OCF₃ significantly lowers the LUMO energy of the sulfonyl chloride, facilitating nucleophilic attack .

- Crystallographic Data : Tools like SHELXL and Mercury CSD have been used to analyze packing patterns of similar sulfonyl chlorides, revealing that -OCF₃ groups induce unique crystal lattice interactions compared to -CF₃ .

生物活性

4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a sulfonyl chloride group, which is known to enhance reactivity and facilitate further chemical modifications, making it a valuable scaffold for drug development.

The molecular formula of this compound is , with a molecular weight of approximately 339.51 g/mol. The compound typically has a melting point range of 54–58 °C and exhibits significant lipophilicity due to the trifluoromethoxy group, which may influence its biological interactions and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.51 g/mol |

| Melting Point | 54–58 °C |

| Density | 1.85 g/mL |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to act as potent inhibitors or modulators of specific enzymes and receptors, particularly in the context of cancer therapy and neuropharmacology.

Target Enzymes and Pathways

- Serotonergic Pathway : Compounds with similar structures have been identified as serotonergic releasing agents, potentially influencing mood regulation and neurochemical balance.

- Cancer Cell Lines : Research indicates that sulfonyl chlorides can exhibit selective cytotoxicity against cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival .

Research Findings

Recent studies have investigated the structure-activity relationships (SAR) of related compounds, providing insights into how modifications to the sulfonyl group affect biological potency. For instance, the introduction of electron-withdrawing groups has been correlated with enhanced antiproliferative activity in various cancer models .

Case Studies :

-

Antiproliferative Activity : In vitro studies demonstrated that modifications to the aryl sulfonamide moiety significantly influenced the antiproliferative effects against colon cancer cell lines. Compounds with strong electron-withdrawing substituents exhibited increased potency (IC50 values in the nanomolar range) .

Compound ID IC50 (nM) Comments TASIN-1 25 Potent against APC-truncated cells TASIN-2 9.1 Reduced activity with larger groups - Neuroprotective Effects : Similar analogs have shown promise in protecting dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases .

常见问题

Q. What synthetic routes are commonly employed for the preparation of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride?

The compound is typically synthesized via sequential functionalization of the benzene ring. A common approach involves:

- Chlorosulfonation : Treating a substituted benzene derivative (e.g., 4-bromo-2-(trifluoromethoxy)benzene) with chlorosulfonic acid at 40–60°C to introduce the sulfonyl chloride group.

- Bromination and Trifluoromethoxy Introduction : Bromination using Br₂ with FeBr₃ as a catalyst, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution with silver trifluoromethoxide under anhydrous conditions .

- Purification : Chromatography or recrystallization to achieve >95% purity, as validated by HPLC or GC .

Q. Which spectroscopic methods are recommended for characterizing the purity and structure of this compound?

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and trifluoromethoxy group integration.

- FT-IR : Identification of sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : For molecular ion verification (e.g., [M+H]+ at m/z 333.91).

- Elemental Analysis : To validate stoichiometry, with deviations <0.3% indicating high purity .

Q. What are the optimal storage conditions to prevent degradation of the sulfonyl chloride group?

- Temperature : Store at 0–6°C to slow hydrolysis .

- Atmosphere : Use airtight containers under inert gas (argon/nitrogen) to avoid moisture exposure.

- Desiccants : Include molecular sieves (3Å) in storage vials. Stability studies on similar sulfonyl chlorides show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in nucleophilic substitution reactions?

The -OCF₃ group enhances electrophilicity at the sulfonyl chloride moiety, accelerating reactions with amines or alcohols. However, steric hindrance from the bromine substituent may reduce accessibility. Kinetic studies on analogous compounds show a 2–3x rate increase compared to non-fluorinated analogs. DFT calculations suggest the -OCF₃ group lowers the LUMO energy of the sulfonyl chloride, facilitating nucleophilic attack .

Q. What experimental approaches can resolve discrepancies in reported reaction yields when using this compound as a sulfonating agent?

- Controlled Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) often improve yields due to better sulfonyl chloride solubility.

- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride.

- In Situ Monitoring : Employing ¹⁹F NMR to track reaction progress and identify intermediates.

- Reproducibility Checks : Ensure anhydrous conditions via Karl Fischer titration (<50 ppm H₂O) .

Q. How can computational modeling predict the regioselectivity of reactions involving this sulfonyl chloride?

- DFT Calculations : Analyze frontier molecular orbitals (FMO) to identify electrophilic hotspots. For example, the sulfonyl group’s electron-deficient nature directs nucleophilic attack to the para position relative to bromine.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. Studies on similar compounds show DMF stabilizes the sulfonate intermediate, favoring SN2 mechanisms .

Key Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。